4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
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Overview
Description
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is an organic compound with the molecular formula C13H17F3O and a molecular weight of 246.27 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol typically involves the reaction of 4-trifluoromethylbenzoyl chloride with a suitable Grignard reagent . The process includes the following steps:
Preparation of 4-trifluoromethylbenzoyl chloride: This is achieved by reacting 4-trifluoromethylbenzoic acid with thionyl chloride.
Formation of the Grignard reagent: This involves the reaction of an appropriate alkyl halide with magnesium in an anhydrous ether solvent.
Grignard reaction: The Grignard reagent is then reacted with 4-trifluoromethylbenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and inert atmospheres to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is used in various scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenyl-pentan-1-ol
- 1-(4-(trifluoromethyl)phenyl)pentan-1-one
- (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)-pentan-1-one
Uniqueness
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is unique due to the presence of both a trifluoromethyl group and a pentanol chain. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Biological Activity
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol (C13H17F3O) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological activity. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) against various bacterial strains:
Compound | Target Organism | MIC (μM) |
---|---|---|
3e | MRSA | 0.070 |
3f | E. faecalis | 4.66 |
3f | M. tuberculosis | 18.7 |
These findings suggest that modifications to the core structure can lead to enhanced antimicrobial efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human monocytic leukemia cells (THP-1) revealed that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 1.4 to >10 µM. The activity was correlated with the lipophilicity of the compounds, indicating that increased hydrophobicity may enhance cellular uptake and activity .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation.
Enzyme Inhibition
Phosphodiesterase (PDE) inhibition has been suggested as a potential mechanism for some related compounds. PDEs are crucial in regulating cyclic AMP levels within cells, impacting various signaling pathways associated with inflammation and cancer progression .
Case Studies
A case study focusing on a series of phenyl alkyl ketones, which includes compounds structurally related to this compound, revealed promising results in enzyme inhibition assays:
Compound | PDE Inhibition IC50 (nM) |
---|---|
Compound A | 26 |
Compound B | 61 |
These results indicate that structural modifications can significantly influence the potency of PDE inhibitors .
Properties
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBZJKZBSCOAEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676811 |
Source
|
Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246646-00-3 |
Source
|
Record name | 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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